Product packaging for Fmoc-D-aspartic acid α-allyl ester(Cat. No.:)

Fmoc-D-aspartic acid α-allyl ester

Cat. No.: B1580468
M. Wt: 395.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Protected Amino Acid Building Block in Chemical Synthesis

In the realm of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), the use of protected amino acids is fundamental. wikipedia.org Fmoc-D-aspartic acid α-allyl ester serves as a vital building block in the creation of custom peptides. chemimpex.com The "Fmoc" group protects the amino end of the molecule, while the "allyl ester" protects one of the carboxylic acid groups. This dual protection allows for a highly controlled and sequential addition of amino acids to a growing peptide chain.

The significance of this compound lies in its ability to offer an "orthogonal" protection strategy. This means that each protecting group can be removed under different chemical conditions without affecting the other. The Fmoc group is base-labile, meaning it can be removed with a mild base like piperidine (B6355638), while the allyl group is typically removed using a palladium catalyst. wikipedia.orggoogle.com This orthogonality is crucial for synthesizing complex peptides, including those with branches or cyclic structures. For instance, researchers have utilized this compound in the synthesis of novel cyclic lipopeptides with potential antimicrobial properties. nih.govfrontiersin.org

Historical Context of Fmoc and Allyl Protecting Group Chemistry in Peptide Science

The development of protecting group chemistry has been a transformative force in peptide science. The challenge for chemists has always been to form a peptide bond between the carboxyl group of one amino acid and the amino group of another, without unintended reactions. lgcstandards.com The journey to modern peptide synthesis began with early protecting groups like the carbobenzoxy (Cbz) group, developed by Bergmann and Zervas in 1932. nih.gov

A major leap forward came with the advent of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technique that significantly streamlined the process. publish.csiro.au Initially, the tert-butyloxycarbonyl (Boc) protecting group was widely used in SPPS. However, the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder alternative. nih.gov The Fmoc group's key advantage is its removal under basic conditions, which avoids the repeated use of acid that could potentially damage sensitive peptide sequences. nih.gov This "Fmoc/tBu" strategy, where the Fmoc group provides temporary N-terminal protection and acid-labile groups protect the side chains, became a dominant methodology. wikipedia.orglgcstandards.com

The use of allyl groups as protecting groups in peptide synthesis also has a significant history. First introduced in the 1980s, allyl esters and ethers provided an additional layer of orthogonal protection. acs.orgacs.org Their stability to both the acidic and basic conditions used for Boc and Fmoc removal, respectively, made them highly valuable for complex synthetic schemes. google.comorganic-chemistry.org The development of mild cleavage conditions, typically involving palladium catalysis, further solidified their role in the peptide chemist's toolkit. organic-chemistry.org The combination of Fmoc and allyl protection, as seen in this compound, represents the culmination of decades of research aimed at achieving precise control over peptide synthesis.

Chemical and Physical Properties

This compound is typically a white crystalline powder. chemimpex.com Its chemical structure and properties are well-defined, making it a reliable reagent in the laboratory.

PropertyValue
CAS Number 204246-17-3
Molecular Formula C₂₂H₂₁NO₆
Molecular Weight 395.4 g/mol
Purity ≥ 97% (HPLC)
Appearance White crystalline powder or white powder
Optical Rotation [a]D²⁰ = 24 ± 2º (c=1 in DMF)
Storage Conditions ≤ -4 °C

Research Findings and Applications

The utility of this compound is demonstrated in its application in the synthesis of complex bioactive peptides. A notable example is its use in the creation of fusaricidin analogs, which are novel cyclic lipopeptides. nih.govfrontiersin.org In these syntheses, this compound was sequentially added to a solid support resin along with other protected amino acids using standard Fmoc chemistry. nih.govfrontiersin.org

The synthesis of these complex molecules involved the sequential removal of the Fmoc protecting group to allow for the addition of the next amino acid in the chain. nih.govfrontiersin.orgpubcompare.ai After the linear peptide was assembled, the allyl protecting group on the aspartic acid residue was selectively removed. nih.govfrontiersin.orgpubcompare.ai This allowed for the cyclization of the peptide, a crucial step in forming the final bioactive structure. nih.govfrontiersin.orgpubcompare.ai These studies highlight the indispensable role of this compound in enabling the construction of intricate peptide architectures with potential therapeutic applications, such as combating wound infections. nih.govfrontiersin.orgresearchgate.net

Properties

Molecular Weight

395.5

Origin of Product

United States

Synthetic Methodologies for Fmoc D Aspartic Acid α Allyl Ester and Analogs

Enantioselective Synthesis Approaches for D-Configuration α-Allyl Amino Esters

Achieving the desired D-configuration at the α-carbon is a critical challenge in the synthesis of non-natural amino acids like D-aspartic acid derivatives. While D-aspartic acid itself can be synthesized biologically by D-aspartate racemase from L-aspartic acid, chemical synthesis relies on asymmetric methods to produce enantiomerically pure compounds. nih.gov

Several catalytic asymmetric strategies have been developed for the synthesis of α-allyl amino esters. One prominent method involves the nucleophilic allylation of α-chloro glycinates using a chiral catalyst. nih.govnih.gov Researchers have reported a highly enantio- and diastereoselective synthesis catalyzed by a chiral squaramide hydrogen-bond donor. nih.gov This approach utilizes the addition of allylsilane or allylstannane nucleophiles to N-carbamoyl-protected α-chloro amino esters, achieving high enantiomeric excess (up to 97% ee). nih.govnih.gov The reaction's mechanism is consistent with a rate-limiting C-C bond formation. nih.gov

Another approach to generating α-allylated esters with a chiral center is through the transition metal-catalyzed asymmetric allylic alkylation (AAA) of enolates or related nucleophiles. rsc.org For instance, a palladium-BINAPHANE catalyst system has been used for the enantioselective allylation of disubstituted ketenes, yielding α-allyl esters in good yields and with moderate to good enantioselectivity. rsc.org While not demonstrated specifically for an aspartic acid backbone, these catalytic methods represent powerful tools for establishing the stereocenter of α-allyl amino esters.

More recent developments have focused on designing specific catalysts for the allylic alkylation of amino acid esters. For example, centrally chiral pyridoxal (B1214274) catalysts have been designed for the α-C allylic alkylation of N-unprotected α-substituted amino acid esters, producing α-quaternary chiral glutamic acid derivatives with excellent stereoselectivity. acs.org These advanced catalytic systems provide a direct route to complex, stereodefined amino acid derivatives.

Chemical Strategies for Functional Group Introduction and Selective Protection

The synthesis of Fmoc-D-aspartic acid α-allyl ester requires the specific and orthogonal protection of three distinct functional groups: the α-amino group, the α-carboxyl group, and the side-chain carboxyl group.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard amine-protecting group in modern peptide synthesis. chemimpex.comnih.gov Its key advantage is its stability to a wide range of reagents and its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), allowing for selective deprotection under mild conditions. chemimpex.comresearchgate.net

The installation of the Fmoc group onto the α-amino group of D-aspartic acid or its ester derivatives is typically achieved by reacting the amino acid with an activated Fmoc reagent. Common reagents for this transformation include:

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

9-fluorenylmethyl chloroformate (Fmoc-Cl)

The reaction is generally carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid formed during the reaction. The choice of reaction conditions is crucial to ensure complete protection without causing unwanted side reactions. nih.gov Optimized protocols for Fmoc protection are essential for preparing building blocks for peptide synthesis in high yield and purity. nih.govnih.gov

The α-allyl ester is introduced to protect the carboxylic acid function. The allyl group is advantageous because it can be selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This deprotection chemistry is orthogonal to both the acid-labile side-chain protecting groups (like t-Butyl) and the base-labile Fmoc group. chemimpex.compeptide.com

The formation of the α-allyl ester of Fmoc-D-aspartic acid can be accomplished through several standard esterification methods. A common strategy involves the reaction of the free α-carboxylic acid of a suitably protected D-aspartic acid derivative (e.g., with the side-chain carboxyl protected as a t-butyl ester and the amino group as Fmoc) with allyl alcohol. The reaction is typically promoted by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Alternatively, direct allylation can be achieved by reacting the protected amino acid with allyl bromide in the presence of a base like cesium carbonate in a polar aprotic solvent. As previously mentioned, catalytic methods involving the allylation of α-chloro glycinates with allylsilanes also directly produce the α-allyl ester moiety. nih.govnih.gov The α-allyl ester functionality is noted to enhance the reactivity of the amino acid building block, which facilitates the creation of complex peptide structures. chemimpex.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthetic route for aspartic acid derivatives is critical to minimize side reactions and maximize the final yield of the desired product. A major challenge when using Fmoc-protected aspartic acid in peptide synthesis is the formation of aspartimide. nih.govsigmaaldrich.com This intramolecular cyclization side reaction is catalyzed by the basic conditions used for Fmoc deprotection (piperidine) and can lead to a mixture of by-products, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. sigmaaldrich.comiris-biotech.de

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Conditions : Adding a small amount of an acid, such as formic acid, to the piperidine deprotection solution can help suppress the side reaction. peptide.com

Use of Sterically Hindered Side-Chain Esters : Employing bulky protecting groups for the side-chain carboxyl group, such as the 3-methyl-1-pentyl (OMpe) or benzyloxymethyl (OBno) esters, has been shown to significantly reduce the rate of aspartimide formation compared to the standard t-butyl (OtBu) ester. sigmaaldrich.com In comparative studies, Fmoc-Asp(OBno)-OH was found to reduce aspartimide formation to almost undetectable levels. sigmaaldrich.com

Optimized Coupling and Cleavage : Careful selection of coupling reagents and optimization of reaction times are crucial. For instance, prolonged couplings can sometimes lead to side reactions. nih.govresearchgate.net Similarly, optimizing cleavage cocktails, often by adding scavengers like anisole, is necessary to prevent reattachment of cleaved protecting groups. peptide.com

Application in Solid Phase Peptide Synthesis Spps

Role as a Core Component in Fmoc-Based SPPS Strategies

In the Fmoc-SPPS workflow, each amino acid added to the growing peptide chain must have its α-amino group temporarily protected to prevent self-polymerization and ensure that peptide bonds form in the correct sequence. altabioscience.combiosynth.com Fmoc-D-Asp(OAll)-OH fulfills this requirement by using the base-labile Fmoc group for Nα-protection. altabioscience.com

Simultaneously, the reactive side-chain carboxyl group of aspartic acid must be protected with a "permanent" protecting group that is stable throughout the synthesis cycles but can be removed at the end. biosynth.com In Fmoc-D-Asp(OAll)-OH, this function is served by the β-allyl ester. This protecting group is notable for its unique cleavage conditions, which form the basis of its utility in advanced peptide synthesis strategies. nih.gov

Methodological Considerations for Aspartic Acid Incorporation in SPPS

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. nih.govsigmaaldrich.com This side reaction is particularly pronounced in Fmoc-SPPS because it is catalyzed by the strong base (piperidine) used for Fmoc deprotection. sigmaaldrich.com The reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartyl residue, forming a five-membered succinimide (B58015) ring. nih.gov

Aspartimide formation is highly problematic as it can lead to a mixture of undesired byproducts. sigmaaldrich.com Ring-opening of the aspartimide by water or piperidine (B6355638) can generate both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.gov Furthermore, the aspartimide intermediate is chirally unstable and prone to epimerization, which can scramble the stereochemistry of the D-aspartic acid residue. nih.govsigmaaldrich.com These byproducts often have the same mass as the target peptide and can be difficult or impossible to separate by standard purification techniques like HPLC. sigmaaldrich.com

The propensity for aspartimide formation is highly sequence-dependent. nih.goviris-biotech.de

Table 4: Asp-Xxx Sequences with High Propensity for Aspartimide Formation

Sequence Motif (Asp-Xxx)PropensityReference
Asp-GlyVery High nih.gov
Asp-AsnHigh nih.gov
Asp-ArgHigh nih.gov
Asp-AspHigh nih.gov
Asp-Ser / Asp-ThrModerate to High nih.gov

While the allyl ester protecting group is chosen for its orthogonal cleavage, it does not offer significant steric hindrance to prevent aspartimide formation, unlike some specially designed bulky protecting groups (e.g., OMpe, OBno). nih.govsigmaaldrich.com Therefore, when using Fmoc-D-Asp(OAll)-OH in sequences prone to this side reaction, chemists may employ modified protocols, such as using weaker deprotection bases (e.g., morpholine) or adding acidic modifiers (e.g., formic acid or HOBt) to the piperidine solution to suppress the side reaction. iris-biotech.de

Advanced Applications in Peptide and Bioconjugate Chemistry

Construction of Constrained and Cyclic Peptide Architectures

The ability to induce conformational constraints in peptides is a powerful strategy for enhancing their biological activity, stability, and receptor selectivity. Fmoc-D-aspartic acid α-allyl ester is a key reagent for creating such constrained structures, including head-to-tail cyclic peptides and side-chain lactam-bridged peptides.

Head-to-tail cyclization is a common method for creating robust cyclic peptides that often exhibit improved proteolytic stability. biotage.com A significant challenge in solid-phase synthesis is that the peptide's C-terminus is typically anchored to the resin, preventing direct cyclization. biotage.com this compound provides an elegant solution by allowing the peptide to be anchored to the resin through its α-carboxyl group. biotage.combiotage.com

This strategy involves the following steps:

Resin Anchoring: The α-carboxyl group of Fmoc-D-Asp(OAll)-OH is attached to an appropriate resin, such as a Rink amide resin. biotage.combiotage.com This leaves the β-carboxyl group of the aspartic acid residue available to act as the C-terminus of the linear peptide.

Peptide Elongation: The linear peptide sequence is assembled on the free β-carboxyl group using standard Fmoc-SPPS.

Orthogonal Deprotection: Once the linear sequence is complete, the N-terminal Fmoc group is removed with piperidine (B6355638), and the C-terminal allyl ester is selectively cleaved using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger. nih.gov This exposes the N-terminal amine and the C-terminal carboxylic acid while the peptide remains attached to the resin.

On-Resin Cyclization: A coupling agent (e.g., HATU or DIC/Oxyma) is added to facilitate the intramolecular amide bond formation between the newly freed termini, resulting in a head-to-tail cyclic peptide. biotage.com

This on-resin approach helps to minimize intermolecular side reactions by pseudo-dilution on the solid support. peptide.com However, research comparing linkers has suggested that the shorter side chain of aspartic acid may result in slightly lower cyclization efficiency compared to glutamic acid in some cases. biotage.com

Lactam bridges, formed by creating an amide bond between the side chains of two different amino acid residues, are widely used to stabilize secondary structures like α-helices and β-turns. nih.gov Fmoc-D-Asp(OAll)-OH is ideally suited for this application when paired with an amino acid containing an amine-bearing side chain, such as lysine, which is protected by an orthogonal group like allyloxycarbonyl (Alloc). nih.gov

The synthesis of a side-chain lactam bridge between Asp and Lys residues typically proceeds as follows:

Peptide Synthesis: The linear peptide is synthesized on a solid support, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions. nih.gov

Simultaneous Deprotection: Following the completion of the linear sequence, the resin-bound peptide is treated with a palladium(0) catalyst. This single step removes both the allyl ester from the Asp side chain and the Alloc group from the Lys side chain, exposing a carboxylic acid and an amine, respectively. nih.gov

Intramolecular Cyclization: An on-resin coupling reagent is introduced to promote the formation of an amide (lactam) bond between the deprotected side chains, creating a stable, cyclic constraint within the peptide's structure. nih.govnih.gov

This method offers precise control over the placement and formation of the conformational lock. nih.gov

Table 1: Applications of this compound in Peptide Architecture
ApplicationStrategyRole of Fmoc-D-Asp(OAll)-OHKey Advantage
Head-to-Tail CyclizationAnchor peptide to resin via the α-carboxyl group.Provides the resin anchor and a latent C-terminus (the β-carboxyl group).Enables on-resin cyclization, minimizing intermolecular reactions. biotage.compeptide.com
Side-Chain Lactam PeptidesIncorporate into a sequence with another orthogonally protected amino acid (e.g., Fmoc-Lys(Alloc)-OH).Provides one half of the lactam bridge (the carboxyl group) after deprotection.Allows for site-specific introduction of conformational constraints to stabilize secondary structures. nih.govnih.gov

Synthesis of Chemically Modified Peptides

The unique reactivity of Fmoc-D-Asp(OAll)-OH also makes it a valuable tool for synthesizing peptides with non-peptidic modifications, such as glycans or sulfate (B86663) groups, and for creating complex branched structures.

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The chemical synthesis of well-defined glycopeptides is essential for studying these effects. nih.gov The selective deprotection of the α-allyl ester of a D-Asp residue in a peptide sequence provides a unique chemical handle—a free carboxylic acid—for conjugation. This site can be coupled to an amino-functionalized carbohydrate moiety using standard peptide coupling reagents to form a stable amide linkage, thereby creating a glycopeptide conjugate.

Similarly, while less common, the exposed carboxylic acid could serve as an attachment point for other modifications, including the potential for sulfation to create sulfopeptides, which are of interest in studying protein-protein interactions.

Branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central scaffold, are used to create vaccine candidates, synthetic protein mimics, and multivalent ligands. The α-carboxyl group of the D-Asp residue, after on-resin deprotection of the allyl group, can serve as an initiation point for the synthesis of a second, distinct peptide chain. researchgate.net This allows for the construction of precisely defined forked or branched peptide architectures where the main chain is built upon the β-carboxyl group and the branch is extended from the α-carboxyl group.

Addressing Side Reactions in Aspartic Acid-Containing Sequences

The synthesis of peptides containing aspartic acid is notoriously prone to a significant side reaction: aspartimide formation. nih.gov This intramolecular cyclization is catalyzed by both acids and bases and occurs when the backbone amide nitrogen attacks the side-chain carboxyl ester, forming a five-membered succinimide (B58015) ring. researchgate.netiris-biotech.de This is a major issue in Fmoc-SPPS, as the repeated piperidine treatments used for Fmoc deprotection create basic conditions that promote this reaction. nih.gov

Consequences of aspartimide formation are severe and include:

Chain Termination: The aspartimide ring is resistant to further coupling.

Byproduct Formation: The ring can be opened by nucleophiles. Attack by piperidine leads to piperidide adducts, while attack by water during cleavage or purification yields a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (iso-aspartate). nih.gov

Racemization: The α-carbon of the aspartic acid is readily epimerized during this process, leading to a mixture of D- and L-isomers at that position. iris-biotech.de

The unhindered nature of the allyl ester in Fmoc-D-Asp(OAll)-OH offers minimal steric protection against this side reaction. The risk of aspartimide formation is particularly high in sequences where the aspartic acid is followed by amino acids such as glycine, serine, or asparagine. iris-biotech.de

Several strategies can be employed to mitigate this problem:

Modified Deprotection: Adding a weak acid, such as HOBt or formic acid, to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. peptide.comnih.gov

Bulky Protecting Groups: For sequences highly prone to this side reaction, employing an aspartic acid derivative with a much bulkier side-chain protecting group (e.g., OMpe or OEpe) can provide steric hindrance that slows the rate of cyclization. nih.govmerckmillipore.com

Table 2: Aspartimide Side Reaction and Mitigation Strategies
Side ReactionMechanismConsequencesMitigation Strategy
Aspartimide FormationBase-catalyzed intramolecular cyclization of the backbone amide nitrogen onto the side-chain ester. iris-biotech.deRacemization at the α-carbon; formation of α- and β-peptide mixtures; peptide truncation. nih.govaskfilo.comUse of bulky side-chain protecting groups; addition of acid to the Fmoc deprotection solution. nih.govnih.gov

Mechanisms and Prevention of Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly affecting aspartic acid residues. iris-biotech.de This intramolecular cyclization occurs when the nitrogen atom of the peptide bond attacks the side-chain carboxyl group of the aspartic acid residue. ppke.hu This process is catalyzed by both acids and bases, making it a concern during the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of final cleavage from the resin. iris-biotech.de

Several strategies have been developed to minimize or prevent aspartimide formation. One common approach is the addition of an acidic additive to the piperidine deprotection solution. nih.gov For instance, the inclusion of a small amount of formic acid has been shown to suppress this side reaction. nih.gov Another effective method is the use of backbone protection on the amino acid preceding the aspartic acid residue. nih.gov Protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) can shield the amide nitrogen, preventing it from initiating the cyclization reaction. ppke.hunih.gov More recently, the development of novel side-chain protecting groups, such as the cyanosulfurylide (CSY) group, has been shown to completely prevent aspartimide formation by masking the carboxylic acid with a stable carbon-carbon bond. nih.gov

Impact of Protecting Group Sterics and Deprotection Reagents on Aspartimide Yield

The choice of protecting group for the aspartic acid side chain and the deprotection reagent used for Fmoc removal significantly influences the extent of aspartimide formation. Increasing the steric bulk of the side-chain protecting group can effectively hinder the intramolecular cyclization reaction. iris-biotech.de Research has shown that replacing the commonly used tert-butyl (tBu) group with bulkier alternatives leads to a reduction in aspartimide-related by-products. iris-biotech.de

The following table illustrates the effect of different side-chain protecting groups on aspartimide formation in a model peptide.

Asp Side-Chain Protecting GroupRelative Aspartimide FormationReference
-OtBuHigh nih.gov
-OEpeLower nih.gov
-OBnoLowest nih.gov
-CSYCompletely Suppressed nih.gov

Similarly, the choice of base for Fmoc deprotection plays a crucial role. While piperidine is the standard reagent, its basicity can promote aspartimide formation. Weaker bases or modified deprotection cocktails can mitigate this side reaction. A systematic comparison of different cleaving reagents has demonstrated this dependency. nih.gov

The table below summarizes the influence of various deprotection reagents on the level of aspartimide formation.

Deprotection ReagentRelative Aspartimide FormationReference
30% PiperidineHigh nih.gov
30% Piperidine / 0.1 M Formic AcidMedium nih.gov
50% MorpholineLow nih.gov

These findings underscore the importance of carefully selecting both the protecting group strategy and the deprotection conditions to optimize the synthesis of peptides containing aspartic acid.

Integration into Bioconjugation and Chemical Ligation Methodologies

The unique structural features of this compound make it a valuable building block for advanced applications in bioconjugation and chemical ligation. The presence of a D-amino acid can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides. nih.gov The α-allyl ester provides an orthogonal protecting group that can be selectively removed under mild conditions, allowing for site-specific modifications. peptide.com

In bioconjugation, the allyl group of an incorporated aspartic acid residue can be deprotected using a palladium catalyst without affecting other protecting groups like Boc or t-butyl esters. peptide.comchemimpex.comgoogle.com This selective deprotection unveils a free carboxylic acid on the peptide backbone, which can then be coupled to various molecules such as fluorophores, imaging agents, or drug payloads. chemimpex.com This strategy enables the precise construction of complex biomolecules with enhanced functionality. chemimpex.comelsevierpure.com

The allyl protecting group is also instrumental in native chemical ligation (NCL), a powerful technique for the synthesis of large proteins from smaller peptide fragments. NCL typically requires a C-terminal thioester on one peptide fragment and an N-terminal cysteine on another. However, performing ligation at aspartic acid residues can be problematic due to side reactions. Protecting the aspartic acid side chain with an allyl ester has been shown to be an effective strategy to prevent these unwanted reactions during ligation. researchgate.net Following the successful ligation, the allyl group can be removed under aqueous conditions using a palladium complex and a scavenger like glutathione, yielding the native peptide. researchgate.net The use of a D-aspartic acid derivative in this context could further be exploited to create peptides with unique structural and stability properties. nih.gov

The combination of enzymatic stability from the D-amino acid core and the chemical versatility of the α-allyl ester makes this compound a strategic component for the development of sophisticated peptide-based therapeutics and research tools.

Mechanistic and Analytical Investigations

Elucidation of Reaction Mechanisms for Allyl Ester Cleavage

The allyl ester serves as a protecting group for the α-carboxylic acid of the D-aspartic acid residue. Its removal is a critical step in peptide synthesis, particularly in strategies requiring orthogonal deprotection, such as on-resin cyclization or the synthesis of branched peptides. bachem.com The cleavage of the allyl ester is most commonly achieved under mild conditions using a metal catalyst, typically a palladium(0) complex. acsgcipr.org

The reaction mechanism involves the coordination of the palladium(0) catalyst to the π-system of the allyl group. This interaction facilitates the formation of a cationic π-allyl-palladium intermediate, with the concurrent release of the carboxylate anion of the peptide. acsgcipr.org To regenerate the active palladium(0) catalyst and prevent the re-formation of the allyl ester, a nucleophilic "scavenger" is included in the reaction mixture. This scavenger irreversibly traps the π-allyl cation. acsgcipr.org Common scavengers include amines and other soft nucleophiles.

Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond, forming a Pd(II)-π-allyl complex.

Cation Formation: The peptide carboxylate dissociates, yielding the cationic [Pd(II)(allyl)]+ complex.

Nucleophilic Attack: A scavenger molecule attacks the allyl group of the complex.

Reductive Elimination: The allylated scavenger is released, and the Pd(0) catalyst is regenerated, allowing it to enter another catalytic cycle.

This method is highly valued because its mildness is compatible with the Fmoc/tBu strategy used in solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups must remain intact. bachem.comnih.gov

Table 1: Key Components in Palladium-Catalyzed Allyl Ester Cleavage

Component Role in Reaction Example(s) Reference(s)
Catalyst Facilitates cleavage by forming a π-allyl complex Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] nih.gov
Allyl Group Protecting group for the carboxylic acid Attached to the α-carboxyl of D-Aspartic Acid bachem.com
Scavenger Traps the allyl cation, drives the reaction to completion Phenylsilane, Morpholine, Dimedone acsgcipr.orgnih.gov
Solvent Provides the reaction medium Dichloromethane (DCM), Tetrahydrofuran (THF) nih.gov

Assessment of Stereochemical Integrity During Synthesis

A primary concern when incorporating any amino acid into a peptide is the preservation of its intended stereochemistry. For Fmoc-D-aspartic acid α-allyl ester, the main threat to stereochemical integrity is the formation of aspartimide. nih.govnih.gov This side reaction is particularly pronounced in Fmoc-based SPPS, where the repeated use of a basic reagent (typically piperidine) to remove the N-terminal Fmoc group can catalyze the formation of a succinimide (B58015) ring intermediate. nih.gov

The mechanism involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl carbon of the aspartyl residue, leading to a five-membered aspartimide ring. This process is sequence-dependent and is more likely to occur when the aspartic acid is followed by certain amino acids like glycine, alanine, or serine. nih.gov Notably, aspartic acid α-allyl esters exhibit a higher tendency for this base-catalyzed aspartimide formation compared to their β-ester counterparts. bachem.com

The formation of the planar aspartimide intermediate is problematic for two main reasons:

Racemization: The α-carbon of the aspartyl residue becomes susceptible to deprotonation and reprotonation under basic conditions, which can lead to racemization and the loss of stereochemical purity (conversion of the D-isomer to a mixture of D- and L-isomers).

Chain Branching: The aspartimide ring can be subsequently hydrolyzed by the basic conditions or during final acid cleavage. This ring-opening can occur at two positions, yielding not only the desired α-peptide linkage but also a significant amount of an undesired β-peptide linkage, where the peptide chain continues from the side-chain carboxyl group. nih.gov

Table 2: Products of Aspartimide Formation and Subsequent Hydrolysis

Product Description Stereochemistry
Desired D-α-Peptide The correct peptide isomer. Preserved (D)
L-α-Peptide Incorrect enantiomer formed via racemization. Inverted (L)
D-β-Peptide Incorrect linkage isomer. Preserved (D)
L-β-Peptide Incorrect linkage and enantiomer. Inverted (L)

To verify the stereochemical integrity of the final peptide, chiral High-Performance Liquid Chromatography (HPLC) is a definitive analytical technique. nih.gov The method involves analyzing the synthesized peptide on a chiral stationary phase capable of separating enantiomers. To confirm the results, a control peptide is often synthesized using the opposite enantiomer, Fmoc-L-aspartic acid α-allyl ester, to establish the retention time of the undesired isomer. nih.gov A high enantiomeric excess (e.e. > 99%) in the chiral HPLC analysis confirms that the synthesis protocol successfully avoided racemization. nih.gov

Monitoring and Characterization Techniques for this compound Derived Peptides

A suite of analytical techniques is essential for monitoring the progress of peptide synthesis and for the comprehensive characterization of the final purified product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse technique in peptide chemistry. It is used to monitor the completion of coupling and deprotection steps during SPPS and is the primary method for purifying the crude peptide after cleavage from the resin. acs.org Analytical HPLC provides a clear profile of the purity of the final product. acs.org

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of the synthesized peptide. It provides a precise measurement of the molecular weight, which must match the calculated theoretical mass. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptides.

Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation of the peptide sequence, MS/MS is employed. In this technique, the parent ion corresponding to the peptide's molecular weight is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) create a fingerprint that allows for the determination of the amino acid sequence, confirming the correct incorporation of the D-aspartic acid residue. nih.gov LC-MS/MS, which couples liquid chromatography with mass spectrometry, is particularly powerful as it can separate isomeric peptides (diastereomers) before they enter the mass spectrometer, aiding in the identification of D-amino acid-containing peptides in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex to implement than MS, NMR provides the most detailed structural information. 1D and 2D NMR experiments can confirm the covalent structure, provide information about the peptide's conformation in solution, and verify the successful and clean removal of all protecting groups, including the allyl and Fmoc groups. nih.gov

Amino Acid Analysis (AAA): This is a quantitative technique used to determine the absolute amount of a peptide and to confirm its amino acid composition. nih.gov The peptide is completely hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically using LC-MS. nih.gov This analysis verifies that the ratio of amino acids in the final product is correct.

Table 3: Overview of Analytical Techniques for Peptide Characterization

Technique Information Provided Application Reference(s)
RP-HPLC Purity, Reaction Monitoring, Purification Routine analysis and purification acs.org
Chiral HPLC Stereochemical Purity (Enantiomeric Excess) Assessment of racemization nih.gov
Mass Spectrometry (MS) Molecular Weight Verification Identity confirmation nih.gov
Tandem MS (MS/MS) Amino Acid Sequence Structural confirmation nih.gov
NMR Spectroscopy Detailed 3D Structure, Conformation In-depth structural elucidation nih.gov
Amino Acid Analysis (AAA) Amino Acid Composition and Quantitation Absolute quantification and compositional verification nih.gov

Compound Index

Future Research Directions and Innovations

Development of Novel Protecting Group Chemistries for Aspartic Acid Derivatives

A primary challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an undesired cyclic imide that can lead to byproducts and racemization. nih.goviris-biotech.de This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc group in solid-phase peptide synthesis (SPPS). iris-biotech.decreative-peptides.com While the α-allyl ester of Fmoc-D-aspartic acid provides an orthogonal handle for side-chain deprotection, the unhindered nature of the allyl group offers limited protection against aspartimide formation. merckmillipore.comnih.gov This has spurred significant research into alternative protecting group strategies for the aspartic acid side chain.

One major area of innovation focuses on increasing the steric bulk of the protecting group to physically block the cyclization reaction that leads to aspartimide formation. iris-biotech.debiotage.com Researchers have developed and investigated a range of bulky ester groups as alternatives to the commonly used tert-butyl (tBu) group. iris-biotech.denih.gov

Key findings from research into novel protecting groups include:

Bulky Trialkylcarbinol Esters: Analogues of the tert-butyl group, such as 3-methylpent-3-yl (Mpe) and other β-trialkylmethyl esters, have been shown to significantly reduce aspartimide formation compared to the standard OtBu group. iris-biotech.debiotage.comnih.gov These groups are designed to shield the β-carboxyl group, and their effectiveness has been demonstrated in the synthesis of challenging sequences like scorpion toxin II and teduglutide. nih.gov

Cyanosulfurylides (CSY): A more recent approach involves masking the side-chain carboxylic acid with a stable carbon-carbon bond using a cyanosulfurylide (CSY) protecting group. This strategy effectively prevents aspartimide formation and the group can be removed selectively and rapidly under aqueous conditions with electrophilic halogenating agents. nih.gov Its efficacy has been proven in the synthesis of proteins like ubiquitin. nih.gov

Backbone Protection: Another strategy to completely eliminate aspartimide formation is to protect the amide backbone nitrogen of the residue preceding the aspartic acid. nih.govbiotage.com The dimethoxybenzyl (Dmb) group is commonly used for this purpose. merckmillipore.combiotage.com By converting the secondary amine to a tertiary amine, the reactive lone pair of electrons is no longer available to initiate the cyclization. biotage.com However, this can reduce coupling efficiency, often necessitating the use of pre-formed dipeptides. nih.govbiotage.com

These novel strategies offer alternatives and potential improvements over existing methods, aiming to enhance the purity and yield of complex synthetic peptides.

Protecting Group StrategyExample Group(s)Mechanism of ActionKey AdvantagesReported Limitations
Bulky Side-Chain Esters3-methylpent-3-yl (Mpe), β-trialkylmethyl estersSteric hindrance prevents the cyclization reaction required for aspartimide formation. iris-biotech.debiotage.comSignificantly reduces aspartimide and epimerization, especially in problematic sequences like Asp-Gly. nih.govBulky monomers can be expensive and their hydrophobicity may lower coupling efficiency. nih.gov
C-C Bond MaskingCyanosulfurylides (CSY)Masks the side-chain carboxyl group via a stable C-C bond, preventing cyclization. nih.govCompletely prevents aspartimide formation; removed rapidly under specific, mild conditions. nih.govRequires specific, non-standard deprotection reagents (electrophilic halogenating agents). nih.gov
Amide Backbone ProtectionDimethoxybenzyl (Dmb), 2-hydroxy-4-methoxy-benzyl (Hmb)Protects the backbone nitrogen of the preceding residue, removing the nucleophile that initiates aspartimide formation. nih.govbiotage.comCompletely precludes the possibility of aspartimide formation. nih.govbiotage.comPoor coupling efficiency often requires the use of pre-synthesized dipeptides. nih.govbiotage.com

Automation and High-Throughput Methodologies in Peptide Synthesis with Fmoc-D-Aspartic Acid α-Allyl Ester

The evolution of solid-phase peptide synthesis (SPPS) has been marked by a drive towards automation to increase speed, reproducibility, and throughput. nih.govyoutube.comoup.com Automated peptide synthesizers are now standard tools in both academic and industrial research, capable of performing the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. nih.govoup.comyoutube.com The Fmoc/tBu strategy is the most common chemical approach used in these automated systems. nih.govaurigeneservices.com

This compound is well-suited for integration into these automated workflows, particularly for the synthesis of complex peptides requiring site-specific modifications. merckmillipore.comchemimpex.com Its Fmoc group is removed using standard automated protocols with piperidine (B6355638), while the acid-stable allyl group remains intact. merckmillipore.comiris-biotech.de The key step that requires special consideration is the selective deprotection of the α-allyl ester. Procedures for palladium-catalyzed removal of allyl groups on-resin have been successfully adapted for use in automated synthesizers that utilize nitrogen or argon agitation for mixing and reagent transfer. merckmillipore.com

A generalized automated synthesis protocol incorporating an allyl deprotection step would involve:

Automated Chain Elongation: The peptide backbone is assembled on a solid support using standard Fmoc-SPPS cycles on an automated synthesizer. nih.govoup.com

On-Resin Allyl Deprotection: Following chain assembly, a specific protocol is initiated for the removal of the allyl group. This typically involves introducing a solution of a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger in a suitable solvent system (e.g., CHCl₃/AcOH/NMM) into the reaction vessel. merckmillipore.com

Automated Reagent Handling: On compatible synthesizers, the palladium catalyst can be pre-weighed into an amino acid cartridge and dissolved and transferred automatically to the reaction vessel. merckmillipore.com

Washing: After the deprotection reaction is complete, the resin is thoroughly washed by the synthesizer to remove the catalyst and byproducts.

Further Modification or Cleavage: The newly exposed α-carboxyl group can then be used for on-resin cyclization or other modifications, or the completed peptide can be cleaved from the resin using standard acidolytic methods (e.g., with trifluoroacetic acid). merckmillipore.comnih.gov

The integration of such orthogonal chemistries into automated platforms facilitates high-throughput screening and production of complex peptide libraries, accelerating drug discovery and materials science research. nih.govchemimpex.com

Synthesis StageTypical Automated OperationKey Reagents for Fmoc-D-Asp(OAll)-OH Workflow
Fmoc DeprotectionAutomated delivery and draining of piperidine solution. oup.com20% Piperidine in DMF. merckmillipore.comnih.gov
Amino Acid CouplingAutomated delivery of activated amino acid solution. oup.comFmoc-amino acids, coupling reagents (e.g., HCTU, HATU), base (e.g., DIPEA). nih.govrsc.org
WashingMultiple automated washing cycles with solvent. youtube.comDMF, DCM. youtube.com
Selective Allyl DeprotectionProgrammed, automated delivery of catalyst/scavenger solution with inert gas mixing. merckmillipore.comPd(PPh₃)₄, Phenylsilane or other scavengers, CHCl₃/AcOH/NMM solvent system. merckmillipore.comrsc.org
Final CleavageManual or semi-automated cleavage from the resin post-synthesis. youtube.comTrifluoroacetic acid (TFA) with scavengers. iris-biotech.de

Advanced Chemical Biology Applications and Engineered Biomolecules

The ability to perform site-specific chemical modifications on peptides and proteins is a cornerstone of modern chemical biology, enabling the creation of powerful tools for research and therapy. rice.eduresearchgate.net this compound, with its orthogonal protecting groups, is an enabling reagent for these advanced applications. It allows for the introduction of a reactive handle at a specific position within a peptide sequence, which can be unmasked on the solid support for further manipulation. merckmillipore.comchemimpex.comchemimpex.com

Future research directions are focused on leveraging this capability to construct increasingly sophisticated biomolecules:

Engineered Proteins and Enzymes: The site-specific incorporation of non-canonical amino acids or modification of natural ones can imbue proteins with novel functions. rice.edunih.govtandfonline.com For example, a side-chain esterified aspartate can be genetically incorporated into a protein and subsequently converted into a reactive hydrazide, allowing for chemoselective conjugation with other molecules like carbohydrates. researchgate.net Similarly, the selective modification of an aspartic acid residue within an enzyme's active site can be used to probe its function or introduce new catalytic activities. nih.gov

Peptide-Based Probes and Diagnostics: The α-carboxyl group, unmasked from the allyl ester, provides a point for attaching reporter molecules such as fluorophores, biotin, or other tags. aurigeneservices.com This is instrumental in the synthesis of peptide probes for studying biological processes, identifying disease biomarkers, and developing new diagnostic agents. chemimpex.com

Bioconjugation and Drug Delivery: The unique reactivity of the α-carboxyl group can be exploited for bioconjugation, linking peptides to other biomolecules, nanoparticles, or drug delivery systems. chemimpex.comchemimpex.com This can enhance the therapeutic properties of peptide drugs, improving their stability, targeting, and efficacy. nih.govchemimpex.com The development of thioester-containing aspartic acid derivatives for site-specific incorporation into proteins further expands the toolkit for creating complex protein conjugates via native chemical ligation. rice.edu

These applications highlight a trend towards creating highly customized, multi-functional biomolecules where this compound and similar building blocks play a critical role in their design and synthesis.

Application AreaDescriptionRole of Orthogonal Asp Protection
Site-Specific Protein ModificationIntroducing non-canonical functionalities into proteins to alter or study their function. nih.govtandfonline.comAllows for selective unmasking of the aspartate side chain for conjugation with probes, drugs, or other molecules without affecting the rest of the protein. rice.eduresearchgate.net
Synthesis of Cyclic PeptidesCreating conformationally constrained peptides, often with enhanced stability and activity. merckmillipore.comEnables on-resin head-to-tail or side-chain-to-backbone cyclization by selectively deprotecting the side-chain carboxyl group while the peptide is still attached to the solid support. nih.gov
Development of Peptide ProbesSynthesizing peptides with attached reporter groups (e.g., fluorophores, biotin) to visualize or detect biological targets. aurigeneservices.comProvides a specific attachment point for the reporter group, ensuring a homogeneously labeled product. chemimpex.com
Bioconjugation for TherapeuticsAttaching peptides to other molecules (e.g., PEG, lipids, antibodies) to improve pharmacokinetic properties. nih.govchemimpex.comFacilitates the precise, covalent linkage of the peptide to a carrier molecule at a defined position. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for incorporating Fmoc-D-aspartic acid α-allyl ester into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use a standard Fmoc-SPPS protocol with a 4–5-fold molar excess of the amino acid. Activate with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Deprotect the Fmoc group with 20% piperidine in DMF. The α-allyl ester remains stable under these conditions, protecting the aspartic acid side chain during chain elongation .

Q. How does the α-allyl ester group influence solubility and handling of this compound?

  • Key Properties : The compound is soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water or ether. Store at +4°C to prevent degradation. The allyl ester enhances solubility compared to tert-butyl esters, facilitating efficient coupling in SPPS .

Q. What safety precautions are necessary when handling this compound?

  • Safety Guidelines : While not classified as hazardous, avoid inhalation/ingestion and use PPE (gloves, lab coat). Work in a fume hood due to potential irritancy. Dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can selective deprotection of the α-allyl ester be achieved for peptide cyclization or post-synthetic modifications?

  • Advanced Protocol : Use palladium(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine or phenylsilane) under inert atmosphere. This selectively removes the allyl ester while preserving other acid-labile groups (e.g., tert-butyl). Ideal for synthesizing cyclic peptides or introducing bioorthogonal tags .

Q. What strategies mitigate aspartimide formation during SPPS when using this compound?

  • Preventive Measures :

  • Avoid prolonged exposure to basic conditions (e.g., piperidine >2 min per deprotection step).
  • Use additives like 0.1 M HOBt during Fmoc removal to suppress base-induced side reactions.
  • Replace DBU with milder bases (e.g., piperidine) in peptides containing aspartic acid residues .

Q. How does the stereochemistry (D-configuration) of this compound impact peptide bioactivity?

  • Research Insight : The D-configuration confers resistance to proteolytic degradation and can modulate receptor binding. For example, D-aspartic acid in opioid peptides enhances metabolic stability while retaining affinity for target receptors. Compare CD spectra and MD simulations to correlate structure-activity relationships .

Q. What analytical techniques validate the purity and stability of this compound during storage?

  • Quality Control :

  • HPLC : Monitor purity (>98%) using a C18 column with a water/acetonitrile gradient.
  • NMR : Confirm absence of hydrolyzed byproducts (e.g., free aspartic acid) via ¹H-NMR in DMSO-d₆.
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .

Data Contradictions and Resolution

Q. Discrepancies in reported coupling efficiencies for this compound: How to troubleshoot?

  • Resolution :

  • Steric Hindrance : The bulky allyl group may slow coupling. Optimize with stronger activators (e.g., PyAOP) or elevated temperatures (40–50°C).
  • Batch Variability : Verify enantiomeric purity via chiral HPLC; D-isomer contamination with L-forms reduces yield .

Q. Conflicting reports on allyl ester stability under acidic conditions: Which protocols are reliable?

  • Clarification : The α-allyl ester is stable to TFA (used in resin cleavage) but labile to strong acids (e.g., HCl/dioxane). For orthogonal deprotection, combine with tert-butyl or trityl protections, which are acid-labile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.